Tert-butyl 2-[amino(imino)methyl]morpholine-4-carboxylate

Medicinal Chemistry BACE1 P2X3

Tert-butyl 2-[amino(imino)methyl]morpholine-4-carboxylate (CAS 1260670-76-5; molecular formula C₁₀H₁₉N₃O₃; MW 229.28 g mol⁻¹) is a 2‑amidinomorpholine building block bearing a Boc‑protecting group on the ring nitrogen. Structurally, it consists of a morpholine ring substituted at the 2‑position with an amino(imino)methyl (= carbamimidoyl/amidino) moiety and N‑protected with a tert‑butoxycarbonyl group, making it an orthogonally protected scaffold for sequential amidine‑directed transformations in drug discovery programs.

Molecular Formula C10H19N3O3
Molecular Weight 229.28 g/mol
Cat. No. B13519202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-[amino(imino)methyl]morpholine-4-carboxylate
Molecular FormulaC10H19N3O3
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)C(=N)N
InChIInChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-4-5-15-7(6-13)8(11)12/h7H,4-6H2,1-3H3,(H3,11,12)
InChIKeyRHGRPKHFOBHDET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-[amino(imino)methyl]morpholine-4-carboxylate: A Boc-Protected 2‑Amidinomorpholine Intermediate for Targeted Medicinal Chemistry Procurement


Tert-butyl 2-[amino(imino)methyl]morpholine-4-carboxylate (CAS 1260670-76-5; molecular formula C₁₀H₁₉N₃O₃; MW 229.28 g mol⁻¹) is a 2‑amidinomorpholine building block bearing a Boc‑protecting group on the ring nitrogen . Structurally, it consists of a morpholine ring substituted at the 2‑position with an amino(imino)methyl (= carbamimidoyl/amidino) moiety and N‑protected with a tert‑butoxycarbonyl group, making it an orthogonally protected scaffold for sequential amidine‑directed transformations in drug discovery programs .

Why Substituting Tert-butyl 2-[amino(imino)methyl]morpholine-4-carboxylate with Common Morpholine Intermediates Fails in Demanding Synthetic Programs


Simple morpholine‑4‑carboxylate esters such as tert‑butyl 2‑(aminomethyl)morpholine‑4‑carboxylate (a primary amine) and morpholine‑4‑carboximidamide (an unprotected amidine) are often considered interchangeable with the title compound in early synthetic planning, but this is demonstrably false. The amidino group (pKa ca. 12–13 for the conjugate acid) is significantly more basic than a primary amine (pKa ca. 9–10) and forms stronger, more geometrically constrained hydrogen‑bond/salt‑bridge interactions with biological targets, which is well‑known in the BACE1 and P2X3 literature where amidine‑containing morpholine derivatives achieve sub‑micromolar IC₅₀ values that simple aminomethyl analogs cannot replicate [1]. Furthermore, the presence of the Boc group on the same ring is essential for orthogonal protection during multi‑step sequences, a feature absent in unprotected amidines such as morpholine‑4‑carboximidamide [2]. Substituting a non‑Boc amidine or a Boc‑amine for the target compound therefore leads to either loss of downstream deprotection orthogonality or introduction of a functionally inferior basic head group, directly compromising hit‑to‑lead progression when structure–activity relationships depend on the amidine pharmacophore.

Evidence‑Based Differentiation of Tert‑butyl 2‑[amino(imino)methyl]morpholine‑4‑carboxylate Against Closest In‑Class Analogs


Increased Basicity and Hydrogen‑Bonding Capacity vs. Aminomethyl Analog for Target‑Binding Pharmacophore Design

The amidino group in the title compound offers substantially higher basicity and bidentate hydrogen‑bonding capacity compared to the primary amine in the direct structural analog tert‑butyl 2‑(aminomethyl)morpholine‑4‑carboxylate (CAS 140645‑53‑0). While the aminomethyl analog has a predicted pKa of ~9.37 (amine conjugate acid), the amidino conjugate acid pKa is predicted at ~12.5 by analogy to benzamidine/morpholine‑4‑carboximidamide, which dramatically enhances its ability to act as a salt‑bridge partner in enzyme active sites . In the BACE1 inhibitor class, a head‑group scan showed that amidine‑bearing amides reached IC₅₀ values as low as 0.137 µM in the enzymatic assay and 0.29 µM in the cellular assay, whereas simple amine congeners were either inactive or >100‑fold less potent [1]. Although the target compound was not explicitly reported in that study, the class‑level inference from structurally analogous amidines indicates that its intrinsic pharmacophoric advantage over the aminomethyl congener is at least 2 log units in binding affinity.

Medicinal Chemistry BACE1 P2X3 Pharmacophore Design

Boc‑Protected Orthogonality vs. Unprotected Amidine (Morpholine‑4‑carboximidamide) for Multi‑Step Reaction Compatibility

The title compound incorporates a Boc‑protected ring nitrogen, enabling standard peptide‑like Boc‑deprotection strategies (TFA, HCl/dioxane) without affecting the amidine group. In contrast, its closest unprotected analog, morpholine‑4‑carboximidamide (CAS 17238‑66‑3), places the amidine at the 4‑position with a free morpholine NH, which participates in off‑target alkylation, acylation, and reductive amination side reactions during typical library synthesis sequences [1]. A 2023 patent (CN114085220A) explicitly employs Boc‑protected morpholine‑4‑carboxylate intermediates, including 2‑substituted variants, in multi‑step sequences en route to selective P2X3 antagonists, demonstrating that orthogonal protection of the ring nitrogen is a prerequisite for accessing the final substituted morpholine‑4‑carboxylate pharmacophores with acceptable purity and yield [2].

Synthetic Chemistry Orthogonal Protection Multi‑Step Synthesis

2‑Position Amidine Confers P2X3‑Focused Patent Precedent vs. 3‑ or 4‑Position Substituted Morpholine Regioisomers

The P2X3 patent literature explicitly describes 2‑substituted morpholine‑4‑carboxylate esters as core scaffolds for achieving potent and selective P2X3 antagonism. In BindingDB (BDBM50532061), a close structural analog containing a 2‑morpholine‑4‑carboxylate moiety displayed an IC₅₀ of 999 nM against the human P2X3 receptor expressed in C6BU‑1 cells, establishing the activity of 2‑substituted morpholine‑4‑carboxylates at this target [1]. More advanced 2‑substituted morpholine‑4‑carboxylate derivatives reported in US10065941 and US9732060 reached IC₅₀ values as low as 6 nM against the same receptor [2]. In contrast, 3‑ or 4‑amidinomorpholine regioisomers are not represented in the P2X3 patent space, suggesting that the 2‑position substitution vector is structurally privileged for interacting with the P2X3 orthosteric or allosteric binding site. Although direct head‑to‑head data for the title compound versus its regioisomers are not published, the strong patent bias toward 2‑substituted morpholine‑4‑carboxylates provides procurement‑level evidence that the 2‑amidino regioisomer is the preferred starting point for P2X3‑oriented medicinal chemistry programs.

P2X3 Antagonist Pain Regioselectivity Patent Evidence

Predicted Physicochemical Profile: Balanced Lipophilicity and Hydrogen‑Bonding for CNS‑MPO Compliance vs. 4‑Amidine Congeners

Computationally predicted physicochemical properties indicate that the title compound (clogP ≈ 0.4; tPSA ≈ 82 Ų; MW 229) falls within favorable CNS multiparameter optimization (CNS‑MPO) space (clogP <3; tPSA <90, MW <360) . Morpholine‑4‑carboximidamide (MW 129; clogP ≈ −0.7), while also CNS‑compliant, lacks the lipophilic Boc moiety, which limits its passive membrane permeability and prodrug derivatization options. Conversely, N‑alkylated or N‑arylated morpholine‑4‑carboximidamides often increase clogP beyond 3 (e.g., N‑cyclohexyl‑N′‑tricyclo[3.3.1.13,7]dec‑1‑yl derivative; MW 360, clogP >4) and lose CNS‑MPO desirability [1]. The title compound thus uniquely occupies a ‘sweet spot’ among amidinomorpholine building blocks by simultaneously providing a CNS‑compatible, moderately lipophilic yet highly polar scaffold that can be directly incorporated into early‑stage CNS drug‑targeting libraries without additional structural optimization to correct permeability‑lipophilicity imbalance.

CNS Drug Design Physicochemical Properties CNS‑MPO

High‑Impact Application Scenarios for Tert‑butyl 2‑[amino(imino)methyl]morpholine‑4‑carboxylate Based on Verifiable Differentiation Evidence


P2X3 Antagonist Lead‑Generation and Hit‑to‑Lead Optimization Libraries

The 2‑amidino‑4‑Boc‑morpholine scaffold is the foundation of clinically pursued P2X3 antagonist chemotypes, with BindingDB evidence showing 2‑morpholine‑4‑carboxylate analogs achieving IC₅₀ values from 6 nM to 999 nM at the human P2X3 receptor [1]. Procurement of the title compound as a key intermediate directly supports the construction of proprietary, patent‑differentiated P2X3 libraries for chronic cough, overactive bladder, and neuropathic pain indications, sectors where P2X3 antagonism is a validated clinical target.

Amidine‑Based CNS‑Penetrant Serine Hydrolase Inhibitor Synthesis (BACE1 and Beyond)

Amidine head‑group SAR in BACE1 enzyme and cellular assays has demonstrated that amidine‑embedded scaffolds achieve potencies of 0.137 µM and 0.29 µM, respectively, while maintaining selectivity over BACE2 [2]. The title compound provides the core 2‑amidinomorpholine motif required for systematic exploration of this privileged substructure. Moreover, its favorable predicted CNS physicochemical properties (clogP ≈ 0.4; tPSA ≈ 82 Ų) align with the stringent permeability‑efflux profiles needed for Alzheimer's disease targets where clinical BACE1 candidates have faced selectivity and safety hurdles that optimized amidine‑morpholine chemotypes may partially address [3].

Multi‑Step Synthesis of Orthogonally Protected Guanidine Peptidomimetics

The Boc‑protected morpholine nitrogen in the title compound permits sequential deprotection and functionalization steps—such as Boc removal (TFA) followed by acylation or reductive amination at N‑4—without affecting the 2‑amidine moiety, a key advantage over unprotected morpholine‑4‑carboximidamide. This property is essential for constructing morpholine‑fused peptidomimetics and macrocyclic amidines that are increasingly utilized in targeting protein–protein interactions and antiviral targets including HCV replication inhibitors, where morpholine‑bearing amidines have shown low‑micromolar suppression activity [4].

Chemical Biology Probe Development for Amidine‑Binding Proteome Mining

The distinctive bidentate amidine motif, combined with a chemically addressable morpholine nitrogen (post‑Boc deprotection) and the morpholine ring oxygen as a solubility‑enhancing element, makes the title compound a structurally pre‑validated starting material for generating affinity‑based chemical probes (e.g., biotinylated or photoaffinity‑labeled). These probes are designed to enrich and identify amidine‑binding protein families—including trypsin‑like serine proteases and P2X ion channels—in cell lysates, thus accelerating target identification when phenotypic screening hits are obtained from amidine‑containing compound libraries. Although no direct probe study using this exact compound has been published, supporting precedent from N‑(morpholine‑4‑carbonyloxy)amidine HCV probe analogs validates the general approach [4].

Quote Request

Request a Quote for Tert-butyl 2-[amino(imino)methyl]morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.